(1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C6H8BrNOS |
|---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
(1R)-2-amino-1-(5-bromothiophen-2-yl)ethanol |
InChI |
InChI=1S/C6H8BrNOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2,4,9H,3,8H2/t4-/m1/s1 |
InChI Key |
LYVCMUPALSKCNE-SCSAIBSYSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)[C@@H](CN)O |
Canonical SMILES |
C1=C(SC(=C1)Br)C(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol typically involves the bromination of thiophene followed by the introduction of the amino alcohol group. One common method includes:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst to yield 5-bromothiophene.
Amino Alcohol Introduction: The brominated thiophene is then reacted with an appropriate amino alcohol precursor under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino alcohol moiety.
Reduction: Reduction reactions can target the bromine atom or the thiophene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include oxo derivatives or carboxylic acids.
Reduction: Products may include dehalogenated thiophenes or reduced thiophene derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted thiophenes.
Scientific Research Applications
(1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and the amino alcohol moiety can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Aromatic Rings
Halogen Variations
- Bromine vs. Chlorine/Iodine: Target Compound: Bromine’s electron-withdrawing nature and larger atomic radius enhance π-stacking interactions and modulate lipophilicity (logP ~2.1 estimated). Iodo-Thiophene Derivative (): The iodine-substituted analogue (1-(5-iodo-thiophen-2-yl)-ethanol) exhibits higher molecular weight (318.05 g/mol) and increased polarizability, impacting solubility and reaction kinetics. Its synthesis requires AlCl₃ catalysis and purification via silica gel chromatography (15% EtOAc/Hexane) . Chlorophenyl Analogues (): (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol (MW 174.60 g/mol) and (1R,2R)-2-amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol () show reduced steric bulk compared to bromine, favoring faster reaction rates in nucleophilic substitutions .
Fluorine Substitution
- Its purity (95%) and synthesis route differ due to fluorine’s small size and reactivity .
Stereochemical and Functional Group Modifications
Amino Alcohol Core
- Target Compound: The amino alcohol motif enables chelation to metals or participation in asymmetric catalysis.
- Trityl-Protected Analogues (): Compounds like (R)-2-(4-chlorophenyl)-2-(tritylamino)ethan-1-ol (MW ~467.94 g/mol) use trityl groups to protect the amine during synthesis, requiring TFA for deprotection (). This contrasts with the target compound’s unprotected amine, which may limit stability under acidic conditions .
Stereochemistry
- Diastereomeric Complexity (): (1R,2R)-2-Amino-1-(3-chlorophenyl)-2-(4-chlorophenyl)ethan-1-ol (Compound 24) has two stereocenters, complicating synthesis but enabling unique binding modes in chiral environments. The target compound’s single stereocenter simplifies resolution but reduces conformational diversity .
Spectroscopic and Analytical Data
- NMR Trends :
- Optical Rotation: (1R,2R)-diastereomers () exhibit high [α]D²⁰ = +224°, suggesting pronounced chirality vs. the target compound’s moderate rotation .
Biological Activity
(1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol is a compound notable for its amino alcohol functional group and a brominated thiophene moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₈BrNOS
- Molecular Weight : Approximately 222.11 g/mol
- Structure : The compound features a thiophene ring substituted at the 5-position with a bromine atom, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol exhibits significant biological activity, particularly in the following areas:
1. Interaction with Cytochrome P450 Enzymes
Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could influence the pharmacokinetics of various drugs, potentially leading to altered efficacy and toxicity profiles.
2. Antimicrobial Properties
The compound has been investigated for its antimicrobial properties. Compounds with similar structures often exhibit activity against a range of pathogens, including bacteria and fungi. Further studies are necessary to quantify its effectiveness against specific strains .
3. Potential Neuroprotective Effects
The presence of the amino alcohol functional group suggests potential neuroprotective properties. Amino alcohols are known to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have focused on synthesizing derivatives of (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol to enhance its biological activity. For instance, modifications at the thiophene ring have been explored to improve binding affinity to biological targets .
Q & A
Basic: What are the key synthetic routes for (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves condensation and reduction steps. For example, hydrazine hydrate and KOH under reflux conditions can facilitate the formation of amino alcohol derivatives. Reaction efficiency is optimized by:
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) to accelerate reaction kinetics while avoiding decomposition.
- TLC monitoring : Ensuring reaction completion by tracking the disappearance of starting materials.
- Purification : Acidification followed by crystallization (e.g., using ethanol) to isolate the product with minimal impurities .
Basic: How can the stereochemistry of (1R)-2-amino-1-(5-bromothiophen-2-yl)ethan-1-ol be confirmed?
Methodological Answer:
Stereochemical confirmation requires a combination of:
- Chiral HPLC : To separate enantiomers and determine enantiomeric excess (ee).
- NMR spectroscopy : Analysis of coupling constants (e.g., H-NMR) to infer spatial arrangement.
- X-ray crystallography : Definitive structural elucidation if single crystals are obtainable.
- Optical rotation : Comparison with literature values for the (1R)-configuration .
Advanced: What strategies are effective for enantioselective synthesis to ensure high enantiomeric excess?
Methodological Answer:
Enantioselective synthesis can be achieved via:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)-glyceraldehyde derivatives) to induce stereocontrol.
- Catalytic asymmetric reduction : Employing chiral catalysts (e.g., BINAP-Ru complexes) for ketone-to-alcohol reductions.
- Kinetic resolution : Enzymatic methods (e.g., lipases) to preferentially hydrolyze one enantiomer.
Post-synthesis, monitor ee using chiral HPLC and optimize reaction conditions (solvent, catalyst loading) to suppress racemization .
Advanced: How does the bromothiophene moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The 5-bromothiophene group enhances electrophilicity due to:
- Electron-withdrawing effects : Bromine increases the electrophilic character of the thiophene ring, facilitating nucleophilic attacks (e.g., Suzuki coupling).
- Steric effects : The bulky thiophene ring may hinder substitution at adjacent positions, requiring optimization of reaction conditions (e.g., Pd catalysts, elevated temperatures).
Comparative studies with non-brominated analogs show slower reaction rates for brominated derivatives, necessitating longer reaction times or higher catalyst loadings .
Advanced: What are the stability considerations under varying pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- pH-dependent degradation : Test aqueous solutions at pH 2–12 (e.g., HCl/NaOH buffers) to identify hydrolysis-sensitive bonds (e.g., amino-alcohol linkage).
- Thermal stability : Accelerated aging at 40–60°C to simulate long-term storage. Decomposition products can be analyzed via LC-MS.
- Light sensitivity : UV-Vis spectroscopy to assess photodegradation.
For lab use, store the compound at –20°C in inert atmospheres (argon) to minimize oxidation .
Advanced: How can computational chemistry predict biological activity for this compound?
Methodological Answer:
Computational approaches include:
- Molecular docking : Simulate binding to target proteins (e.g., enzymes) using software like AutoDock. Focus on hydrogen bonding with the amino group and hydrophobic interactions with the bromothiophene ring.
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data from analogs.
- MD simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS).
Validate predictions with in vitro assays (e.g., enzyme inhibition) .
Basic: What functional groups in this compound are critical for its biological interactions?
Methodological Answer:
Key functional groups and their roles:
- Amino group (–NH) : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites).
- Hydroxyl group (–OH) : Enhances solubility and mediates interactions via polar contacts.
- 5-Bromothiophene : Provides hydrophobic interactions and electron-deficient regions for π-stacking.
Modifying these groups (e.g., acetylation of –NH) can be used to probe structure-activity relationships .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Address discrepancies by:
- Standardizing assays : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), concentrations, and endpoints (e.g., IC vs. EC).
- Purity verification : Use HPLC to confirm compound integrity (>95% purity).
- Control experiments : Test metabolites or degradation products for off-target effects.
Cross-reference with structural analogs (e.g., 5-chlorothiophene derivatives) to identify trends in bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
